molecular formula C20H22N6O2 B2544294 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1705879-35-1

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No. B2544294
CAS RN: 1705879-35-1
M. Wt: 378.436
InChI Key: QJFZPZBOMJHXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide" is a heterocyclic molecule that appears to be related to various research efforts in synthesizing novel compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyrazole, oxadiazole, and piperidine rings are recurrent in the literature, indicating the relevance of these moieties in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic carboxylic acids, which are converted into more complex structures. For instance, in the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the process begins with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . This approach could potentially be adapted for the synthesis of the compound by incorporating the appropriate pyrazinyl and oxadiazolyl fragments.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods, including 1H-, 13C-, and 15N-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies where pyrazole carboxamides are used as intermediates for further functionalization. For example, the reaction of pyrazole carboxylic acid with 2,3-diaminopyridine leads to the formation of pyrazole carboxamide or, under different conditions, an imidazo[4,5-b]pyridine derivative . These findings suggest that the compound may also undergo various functionalization reactions, depending on the reaction conditions and the reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not directly provided in the abstracts, but they can be deduced to some extent from the structural features. The presence of heteroatoms and amide bonds typically suggests moderate polarity, potential for hydrogen bonding, and solubility in polar solvents. The biological activity of similar compounds, such as the antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, indicates that they may interact with biological targets like tubulin, which is confirmed by biochemical assays and cell studies .

properties

IUPAC Name

N-(2-methylphenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-5-2-3-7-16(14)23-20(27)26-10-4-6-15(13-26)11-18-24-19(25-28-18)17-12-21-8-9-22-17/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZPZBOMJHXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.